REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[F:9][C:10]([F:18])([F:17])[C:11]([C:13]([F:16])([F:15])[F:14])=[O:12]>[Cl-].[Al+3].[Cl-].[Cl-].Cl>[F:9][C:10]([F:18])([F:17])[C:11]([C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[CH3:1])([OH:12])[C:13]([F:16])([F:15])[F:14] |f:2.3.4.5|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
327.7 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Type
|
CUSTOM
|
Details
|
After the introduction, stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to 18° C
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous layer was extracted two times with 50 mL of chloroform
|
Type
|
CUSTOM
|
Details
|
by removing water
|
Type
|
FILTRATION
|
Details
|
with anhydrous magnesium sulfate, filtration, concentration, and vacuum distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C1=C(C=CC(=C1)C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 451.3 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |